molecular formula C19H17BrN2O3S B2997072 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-75-9

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2997072
CAS No.: 865246-75-9
M. Wt: 433.32
InChI Key: JZPKDROWCSGZJB-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a bromobenzoyl group, a benzo[d]thiazole moiety, and an ethyl acetate group, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:

  • Formation of the Thiazole Ring: : The initial step involves the formation of the thiazole ring. This can be achieved by reacting 2-aminobenzothiazole with an appropriate α-bromoketone in the presence of a base such as anhydrous sodium acetate in ethanol. The reaction is typically carried out at 80°C for 3-5 hours .

  • Introduction of the Bromobenzoyl Group: : The next step involves the introduction of the bromobenzoyl group. This can be done by reacting the thiazole intermediate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

  • Formation of the Final Compound: : The final step involves the esterification of the intermediate with ethyl acetate. This can be achieved by reacting the intermediate with ethyl chloroacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, industrial processes would need to consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the bromobenzoyl group.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. Thiazole derivatives are known for their antibacterial, antifungal, and anticancer activities .

  • Biological Studies: : The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.

  • Chemical Synthesis: : The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole and benzoyl moieties.

  • Material Science: : The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may play a role in binding to these targets, while the thiazole ring may contribute to the compound’s overall activity. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of a bromobenzoyl group, a thiazole ring, and an ethyl acetate group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-3-25-17(23)11-22-15-9-8-12(2)10-16(15)26-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPKDROWCSGZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.